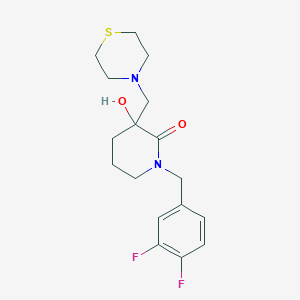![molecular formula C17H17FN2O2 B6006918 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6006918.png)
2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide, also known as PF-06459988, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
作用机制
2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and other transcription factors. This leads to the downregulation of genes that are critical for cancer cell survival and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide has been shown to have a selective effect on cancer cells, sparing normal cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.
实验室实验的优点和局限性
One of the main advantages of 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. In addition, its potency and efficacy in preclinical studies make it a promising candidate for further development. However, one of the limitations of 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide is its poor solubility, which may limit its bioavailability and effectiveness in vivo.
未来方向
There are several future directions for the development and study of 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide. One potential area of research is the identification of biomarkers that can predict response to 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide, which could help to identify patients who are most likely to benefit from treatment. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide in humans.
合成方法
The synthesis of 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide involves several steps, starting with the reaction of 4-methyl-3-nitrobenzoic acid with propionyl chloride to form 4-methyl-3-(propionylamino)benzoic acid. This intermediate is then coupled with 2-fluorobenzoyl chloride to form 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide. The final product is obtained after purification and characterization.
科学研究应用
2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a key role in cancer cell proliferation and survival. In preclinical studies, 2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide has demonstrated potent anti-tumor activity in a variety of cancer types, including acute myeloid leukemia, multiple myeloma, and solid tumors.
属性
IUPAC Name |
2-fluoro-N-[4-methyl-3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-3-16(21)20-15-10-12(9-8-11(15)2)19-17(22)13-6-4-5-7-14(13)18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFYPKBGFCSEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6006837.png)
![N-(4-fluorophenyl)-4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B6006846.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6006858.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6006873.png)

![3-(5-bromo-2-furyl)-5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6006880.png)
![2-[(3,4-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6006883.png)
![ethyl 1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6006887.png)
![7-[2-(dimethylamino)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6006888.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6006894.png)
![trans-4-({4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)cyclohexanol](/img/structure/B6006899.png)
![ethyl 4-[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B6006903.png)
![N''-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N-(2,4-dimethylphenyl)guanidine](/img/structure/B6006913.png)
